molecular formula C7H14O2 B12732188 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- CAS No. 122045-41-4

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)-

Cat. No.: B12732188
CAS No.: 122045-41-4
M. Wt: 130.18 g/mol
InChI Key: NWXXKKDLGZLEGH-NKWVEPMBSA-N
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Description

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer of 2-Isopropyl-4-methyl-1,3-dioxolane, characterized by its specific (2R,4S) configuration. This compound is part of the dioxolane family, which are cyclic acetals commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- typically involves the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the dioxolane ring, which resists hydrolysis under acidic and basic conditions. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4R)-
  • 2-Propyl-4-methyl-1,3-dioxolane
  • 1,3-Dioxolane, 2-ethyl-4-methyl-
  • 1,3-Dioxolan-2-one, 4-methyl-

Uniqueness

2-Isopropyl-4-methyl-1,3-dioxolane, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This stereoisomer may exhibit different physical and chemical properties compared to its (2R,4R) counterpart, making it suitable for specific applications where stereochemistry is crucial .

Properties

CAS No.

122045-41-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2R,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7+/m0/s1

InChI Key

NWXXKKDLGZLEGH-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CO[C@H](O1)C(C)C

Canonical SMILES

CC1COC(O1)C(C)C

Origin of Product

United States

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